

Synthesis and Characterization of Diisobutyl Perylene-3,9-dicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Diisobutyl perylene-3,9-dicarboxylate*

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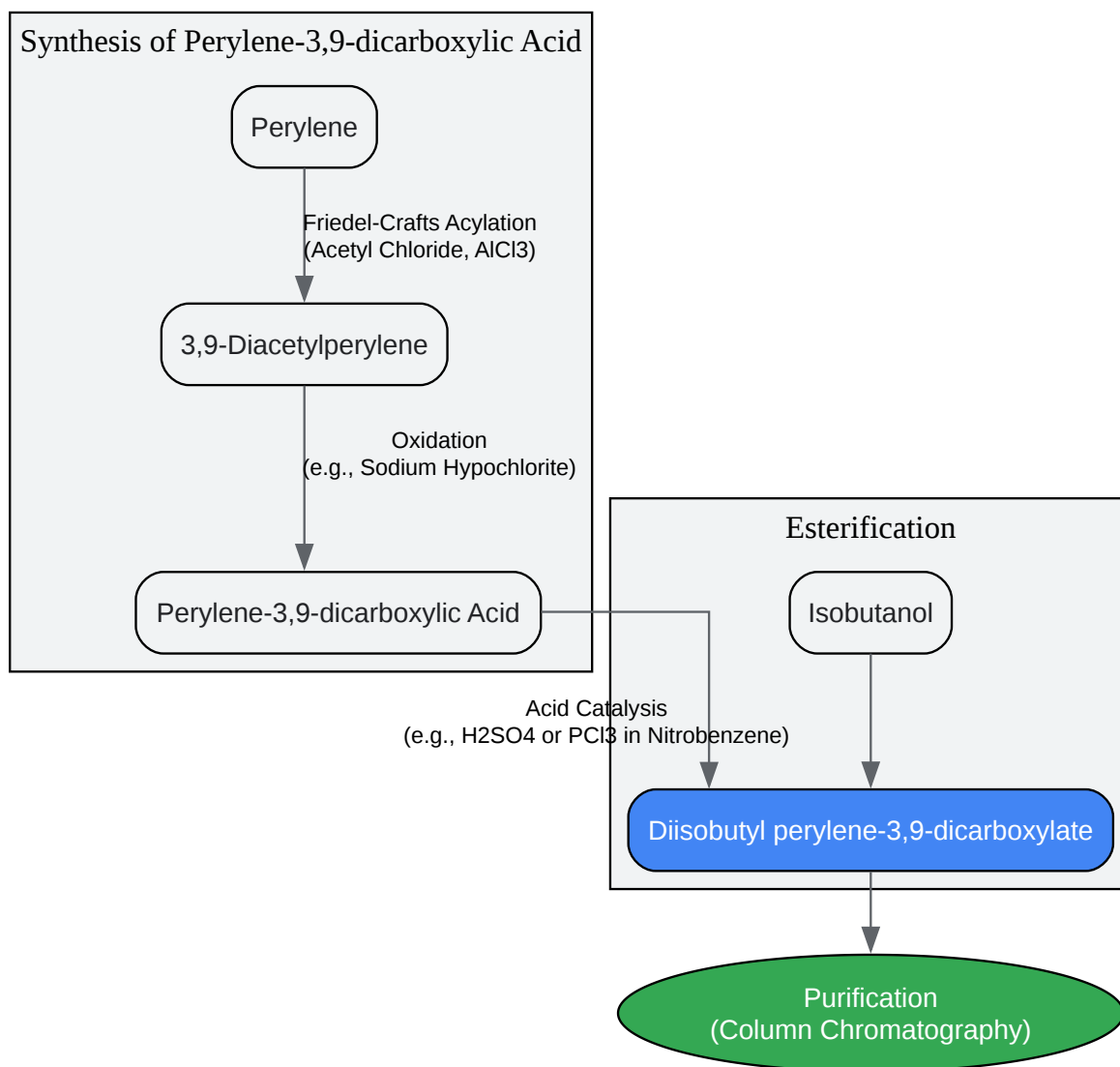
This technical guide provides an in-depth overview of the synthesis and characterization of **Diisobutyl perylene-3,9-dicarboxylate**, a fluorescent organic compound with applications in materials science and bioimaging.^[1] This document details experimental protocols, quantitative data, and logical workflows to assist researchers in the preparation and analysis of this perylene derivative.

Introduction

Diisobutyl perylene-3,9-dicarboxylate is a member of the perylene dicarboxylate ester family, known for their robust photophysical properties, including strong light absorption and fluorescence emission.^[1] Its molecular formula is $C_{30}H_{28}O_4$, with a molecular weight of approximately 452.54 g/mol.^[1] The core structure consists of a polycyclic aromatic hydrocarbon, perylene, functionalized with two isobutyl ester groups at the 3 and 9 positions. This substitution pattern enhances its solubility in organic solvents, facilitating its use in various applications.^[1]

Synthesis Workflow

The primary synthetic route to **Diisobutyl perylene-3,9-dicarboxylate** involves a two-step process: the formation of the precursor, perylene-3,9-dicarboxylic acid, followed by its esterification with isobutanol.



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Caption: Synthetic pathway for **Diisobutyl perylene-3,9-dicarboxylate**.

Experimental Protocols

Synthesis of Perylene-3,9-dicarboxylic Acid (Precursor)

A common route to perylene-3,9-dicarboxylic acid involves a Friedel-Crafts acylation of perylene, followed by an oxidation step.^[2]

- Friedel-Crafts Acylation: Perylene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3) in an appropriate solvent (e.g., dichloromethane) to yield 3,9-diacetylnaphthalene.
- Oxidation: The resulting 3,9-diacetylnaphthalene is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite, to form naphthalene-3,9-dicarboxylic acid. The product is typically isolated by filtration and purified by recrystallization.

Synthesis of Diisobutyl naphthalene-3,9-dicarboxylate

The final product is synthesized via esterification of naphthalene-3,9-dicarboxylic acid with isobutanol.

Method 1: Acid Catalysis^[1]

- A mixture of naphthalene-3,9-dicarboxylic acid, an excess of isobutanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is refluxed.
- Water generated during the reaction is removed to drive the equilibrium towards the ester product.
- Upon completion, the reaction mixture is cooled, and the crude product is isolated.

Method 2: Using Phosphorus Trichloride^[3]

- Naphthalene-3,9-dicarboxylic acid and isobutanol are used as raw materials with nitrobenzene as the solvent.
- Phosphorus trichloride is added to facilitate the condensation reaction.
- The final product is obtained after solvent recovery and subsequent post-treatment processes, followed by drying.

Purification

The crude **Diisobutyl naphthalene-3,9-dicarboxylate** is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the

pure product. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[1]

Characterization Workflow

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and properties.

Caption: General workflow for the characterization of the final product.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₀ H ₂₈ O ₄	[1]
Molecular Weight	452.54 g/mol	[1]
CAS Number	2744-50-5	[1]
Appearance	Yellow to orange solid	[4]
Boiling Point	614.3 °C at 760 mmHg	[5]
Density	1.217 g/cm ³	[5]
Purity (HPLC)	97.92%	[4]

Spectroscopic Data

UV-Visible Spectroscopy

Solvent	λ _{max} (nm)	Reference
Dichloromethane (CH ₂ Cl ₂)	~437	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Note: Experimental spectra for **Diisobutyl perylene-3,9-dicarboxylate** are not readily available in the searched literature. The following are predicted chemical shifts based on the compound's structure and data from analogous perylene esters.^{[6][7]}

Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Perylene Core Protons	7.5 - 8.5 (complex multiplets)	120 - 135
-CH ₂ - (isobutyl)	~4.1 (d)	~72
-CH- (isobutyl)	~2.1 (m)	~28
-CH ₃ (isobutyl)	~1.0 (d)	~19
Carbonyl (C=O)	-	~168

Mass Spectrometry (MS) (Predicted)

Ion	Predicted m/z
[M] ⁺	452.20
[M+H] ⁺	453.20
[M+Na] ⁺	475.18

Conclusion

This technical guide outlines the synthesis and characterization of **Diisobutyl perylene-3,9-dicarboxylate**. The provided protocols and data serve as a valuable resource for researchers working with perylene derivatives. While specific experimental NMR and mass spectra for this exact compound are not widely published, the presented information, including predicted data based on similar structures, offers a strong foundation for its successful synthesis and identification. Further research to fully document the experimental spectroscopic data of this compound is encouraged.

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